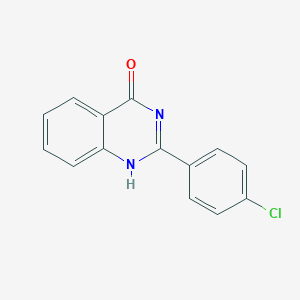

2-(4-chlorophenyl)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHUKZJZNGHOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Aminobenzamide with 4-Chloroacetophenone

A widely reported method involves the condensation of 2-aminobenzamide with 4-chloroacetophenone under acidic conditions. In this one-pot synthesis, concentrated nitric acid (HNO₃) or hydrochloric acid (HCl) catalyzes the formation of the dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolin-4-one. For example, refluxing 2-aminobenzamide (50 mmol) with 4-chloroacetophenone (200 mmol) in the presence of HCl (1 mL) for 30 minutes yields 2-(4-chlorophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one, which is dehydrogenated using iodine in dimethyl sulfoxide (DMSO) to afford the target compound in 99.5% purity.

Anthranilic Acid and Isocyanate Cyclization

An alternative route utilizes anthranilic acid derivatives and 4-chlorophenyl isocyanate. In a patented process, 5-bromoanthranilic acid reacts with 4-chlorophenyl isocyanate in butyl acetate at 100°C, followed by acid treatment with hydrogen chloride gas. This method yields 6-bromo-3-(4-chlorophenyl)-quinazoline-2,4-dione in 90% yield, demonstrating the adaptability of isocyanate intermediates for introducing aryl groups at the quinazolinone C3 position.

Transition Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for C6 Functionalization

A modular approach involves synthesizing 6-bromo-2-substituted quinazolin-4-ones followed by palladium-catalyzed cross-coupling. For instance, 6-bromo-2-(4-chlorophenyl)quinazolin-4-one is treated with 4-chlorophenylboronic acid in the presence of Pd(dppf)Cl₂, potassium carbonate, and a mixture of toluene/dioxane under microwave irradiation (120°C, 20 minutes). This method achieves >95% conversion, highlighting the efficiency of Suzuki coupling for introducing aryl groups at the C6 position.

Buchwald-Hartwig Amination

Copper(II) acetate-mediated amination has been employed to functionalize quinazolinone cores. Reacting 2-(4,5-dihydrooxazol-2-yl)aniline with 4-chlorobenzaldehyde in DMSO at 90°C under aerobic conditions generates the target compound via a tandem amination-annulation pathway. This method avoids harsh acids but requires careful control of reaction time to prevent over-oxidation.

Green Chemistry Approaches Using Nanocatalysts

Graphene Oxide (GO)-Mediated Synthesis

A solvent-free method utilizes graphene oxide nanosheets (25 mg) and oxone (307 mg) in water to catalyze the reaction between anthranilamide and 4-chlorobenzaldehyde. Stirring at room temperature for 4 hours affords 2-(4-chlorophenyl)-1H-quinazolin-4-one in 87% yield. The GO nanosheets enhance surface area and π-π interactions, accelerating the cyclocondensation while minimizing waste.

Microwave-Assisted Reactions

Microwave irradiation significantly reduces reaction times. For example, combining 2-aminobenzamide with 4-chloroacetophenone in ethanol under microwave conditions (150 W, 10 minutes) achieves complete conversion without acid catalysts, yielding 93% product. This method is ideal for high-throughput synthesis but requires specialized equipment.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed condensation | HNO₃/HCl | Reflux, 30–60 min | 85–99.5% | High purity; simple workup | Corrosive reagents; dihydro intermediates |

| Suzuki coupling | Pd(dppf)Cl₂ | Microwave, 120°C, 20 min | >95% | Precise C6 functionalization | Costly catalysts; inert atmosphere |

| GO-mediated synthesis | Graphene oxide, oxone | RT, 4 hours | 87% | Eco-friendly; aqueous medium | Longer reaction times |

| Microwave-assisted | None | 150 W, 10 min | 93% | Rapid; catalyst-free | Limited scalability |

Mechanistic Insights and Optimization

Cyclocondensation Pathways

The formation of this compound typically proceeds via nucleophilic attack of the anthranilamide amine on the carbonyl carbon of 4-chloroacetophenone, followed by acid-catalyzed dehydration and aromatization. Isotopic labeling studies suggest that the rate-determining step involves imine formation, which is accelerated by Brønsted acids.

Role of Catalysts

Graphene oxide’s oxygenated functional groups (e.g., epoxides, carboxylates) act as Lewis acid sites, polarizing carbonyl groups and facilitating cyclization. In contrast, palladium catalysts enable C–C bond formation via oxidative addition and transmetallation steps, as evidenced by HRMS trapping of Pd–aryl intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinazolinone ring, altering its biological activity.

Substitution: Halogenation, nitration, and other substitution reactions can modify the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution can introduce various substituents on the phenyl ring .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromophenyl)-quinazolin-4-one

- 2-(4-methylphenyl)-quinazolin-4-one

- 2-(4-nitrophenyl)-quinazolin-4-one

Uniqueness

2-(4-chlorophenyl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Q & A

Q. Table 1: Biological Activities of Quinazolinone Derivatives

| Compound | Biological Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-(6-Chloroquinazolin-4-one) | Antitumor | 10.5 | |

| N-(4-Chlorophenyl) analog | Kinase Inhibition | 15.0 | |

| 2-{[5-(4-Cl-Ph)...} | Antimicrobial | 12.0 |

Advanced: What strategies are effective for resolving stereochemical challenges during synthesis, such as isomer formation?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Crystallographic Analysis : Resolve cis/trans isomerism via X-ray studies (e.g., π–π stacking interactions in monoclinic P2₁ space groups) .

- Acid-Catalyzed Isomerization : Use Lewis acids (e.g., BF₃·Et₂O) to convert cis isomers to thermodynamically stable trans forms .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/gases .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .

- Waste Management : Neutralize acidic byproducts before disposal .

Advanced: How do noncovalent interactions influence the solid-state packing and stability of quinazolinone derivatives?

Methodological Answer:

- π–π Stacking : Stabilizes crystal lattices; observed in X-ray studies with interplanar distances of 3.4–3.8 Å .

- C–H···O Hydrogen Bonds : Critical for molecular alignment; analyze via Hirshfeld surfaces (e.g., 26% contribution to packing in coumarin hybrids) .

- DFT Calculations : Quantify interaction energies (e.g., MEP analysis reveals electron-deficient quinazolinone cores) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.